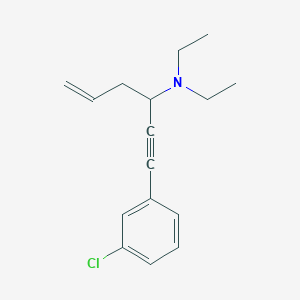
1-(3-Chlorophenyl)-N,N-diethylhex-5-en-1-yn-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-N,N-diethylhex-5-en-1-yn-3-amine is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a chlorophenyl group attached to a diethylhexenylamine backbone, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-N,N-diethylhex-5-en-1-yn-3-amine typically involves the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne group through a reaction between an appropriate alkyne precursor and a halogenated compound.
Substitution Reaction: The chlorophenyl group is introduced via a substitution reaction, where a chlorinated benzene derivative reacts with the alkyne intermediate.
Amine Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to optimize reaction conditions.
Purification: Employing purification techniques such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-N,N-diethylhex-5-en-1-yn-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chlorophenyl)-N,N-diethylhex-5-en-1-yn-3-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-N,N-diethylhex-5-en-1-yn-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in biological systems, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine (mCPP): A compound with a similar chlorophenyl group but different amine structure.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another compound with a similar phenyl group but different substituents.
Uniqueness
1-(3-Chlorophenyl)-N,N-diethylhex-5-en-1-yn-3-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
88702-58-3 |
|---|---|
Molecular Formula |
C16H20ClN |
Molecular Weight |
261.79 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N,N-diethylhex-5-en-1-yn-3-amine |
InChI |
InChI=1S/C16H20ClN/c1-4-8-16(18(5-2)6-3)12-11-14-9-7-10-15(17)13-14/h4,7,9-10,13,16H,1,5-6,8H2,2-3H3 |
InChI Key |
IZXYNIHLTNIVHD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CC=C)C#CC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















